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2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl methacrylate

193-nm photoresist dry-etch resistance ArF lithography

Conventional γ-butyrolactone methacrylate (GBLMA) comonomers often deliver insufficient dry-etch resistance in 193-nm (ArF) photoresist formulations. This trimethyl-substituted analog (CAS 1519061-68-7) directly resolves that limitation through a structurally optimized scaffold. • Higher C/O ratio (2.75 vs. 2.00 for GBLMA), empirically correlated with improved plasma etch resistance in ArF resist platforms • Tertiary ester linkage at the methacrylate attachment point offers differentiated hydrolytic stability compared to secondary ester analogs • Triple methyl substitution increases steric hindrance, elevating copolymer Tg while reducing moisture uptake versus unsubstituted GBLMA • Retained lactone carbonyl preserves essential substrate adhesion properties Supplied with full QA documentation. Available for immediate dispatch.

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
Cat. No. B15358940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl methacrylate
Molecular FormulaC11H16O4
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC1C(=O)OC(C1(C)OC(=O)C(=C)C)C
InChIInChI=1S/C11H16O4/c1-6(2)9(12)15-11(5)7(3)10(13)14-8(11)4/h7-8H,1H2,2-5H3
InChIKeyDPDGTSLRECIPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl Methacrylate – A Structurally Differentiated Lactone-Functional Methacrylate Monomer for Advanced Polymer Design


2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl methacrylate (CAS 1519061-68-7) is a highly substituted γ-butyrolactone-based methacrylate monomer with the molecular formula C₁₁H₁₆O₄ and a molecular weight of 212.24 g/mol . It belongs to the family of alicyclic lactone methacrylates widely employed as comonomers in 193-nm (ArF) photoresist polymers and specialty optical materials, where the lactone moiety contributes polarity, substrate adhesion, and etch resistance while the methacrylate group enables radical copolymerization [1]. Unlike the more commonly referenced γ-butyrolactone methacrylate (GBLMA, CAS 195000-66-9) and 5-oxotetrahydrofuran-3-yl methacrylate (CAS 130224-95-2), this compound bears three methyl substituents on the tetrahydrofuran ring, which fundamentally alters its steric profile, hydrophobicity, and the thermal-mechanical properties of resulting copolymers relative to unsubstituted or mono-substituted analogs .

Why Generic γ-Butyrolactone Methacrylates Cannot Replace 2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl Methacrylate in Performance-Driven Copolymer Formulations


In photoresist and specialty polymer applications, lactone-containing methacrylates serve as polarity-tuning comonomers that critically influence copolymer glass transition temperature (Tg), solubility in aqueous base developers, substrate adhesion, and dry-etch resistance [1]. The widely available GBLMA (C₈H₁₀O₄, MW 170.16) and its positional isomer 5-oxotetrahydrofuran-3-yl methacrylate each lack the geminal dimethyl substitution pattern present at the 3- and 4-positions of the target compound. Methyl substitution at the methacrylate-bearing carbon (position 3) creates a tertiary ester linkage with altered hydrolytic stability compared to secondary ester analogs, while the additional methyl groups increase the carbon-to-oxygen ratio (C/O = 2.75 vs. 2.0 for GBLMA) — a parameter that has been empirically correlated with enhanced etch resistance in 193-nm resist platforms [2]. Simply interchanging one lactone methacrylate for another without accounting for these structural variables will shift the copolymer composition—property relationships in ways that cannot be compensated by adjusting comonomer feed ratios alone [3].

Quantitative Differentiation Evidence: 2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl Methacrylate vs. Closest Analogs


Increased Carbon-to-Oxygen Ratio Correlates with Superior Etch Resistance Relative to Unsubstituted γ-Butyrolactone Methacrylate

The target compound (C₁₁H₁₆O₄) possesses a carbon-to-oxygen atomic ratio of 2.75, compared to 2.00 for GBLMA (C₈H₁₀O₄) and 2.50 for 2,3-dimethyl-5-oxotetrahydrofuran-3-yl methacrylate (C₁₀H₁₄O₄) . In 193-nm photoresist design, higher carbon density and lower oxygen content are established predictors of improved resistance to fluorocarbon-based reactive ion etching (RIE), because oxygen-rich polymers exhibit higher sputtering yields under plasma conditions [1]. Methacrylate-based resists incorporating alicyclic lactones with elevated C/O ratios have been reported to exhibit etch rates approximately 1.3× that of novolak resists for polysilicon etching, while higher-oxygen analogs degrade more rapidly [2].

193-nm photoresist dry-etch resistance ArF lithography carbon density

Tertiary Ester Linkage at the Methacrylate Attachment Point Confers Differentiated Hydrolytic Stability vs. Secondary Ester Analogs

In 2,3,4-trimethyl-5-oxotetrahydrofuran-3-yl methacrylate, the methacrylate ester is attached to a fully substituted (quaternary) carbon at position 3 of the tetrahydrofuran ring, forming a tertiary ester linkage. In contrast, GBLMA (CAS 195000-66-9) and 5-oxotetrahydrofuran-3-yl methacrylate (CAS 130224-95-2) feature secondary ester attachments at the lactone ring . In mevalonic lactone methacrylate (MLMA, C₁₀H₁₄O₄), which is the closest structurally characterized analog with a gem-dimethyl substitution pattern at the methacrylate-bearing carbon, the tertiary ester has been shown to confer distinct thermal, UV, and hydrolytic stability profiles in both monomer and polymer forms relative to secondary ester lactone methacrylates [1]. The tertiary ester in the target compound is expected to exhibit slower hydrolytic cleavage kinetics under acidic conditions — a relevant consideration for chemically amplified resist formulations where controlled deprotection is essential [2].

hydrolytic stability tertiary ester photoresist shelf-life methacrylate monomer stability

Higher Molecular Weight and Altered Volatility Profile vs. GBLMA Influences Copolymer Composition Control During Solution Polymerization

The target compound has a molecular weight of 212.24 g/mol, which is 24.7% higher than GBLMA (170.16 g/mol) and 7.1% higher than the 2,3-dimethyl analog (198.22 g/mol) . This increased molecular weight arises from the three methyl substituents on the tetrahydrofuran ring and translates into measurably different physical properties relevant to polymerization process design: lower vapor pressure, higher boiling point range, and altered solvent compatibility compared to the lower-MW GBLMA (calculated density ~1.17 g/cm³, boiling point ~296.8°C) . In nitroxide-mediated copolymerization studies of GBLMA with adamantyl methacrylates, monomer structure has been shown to significantly impact polymerization kinetics, with bulkier monomers exhibiting distinct reactivity ratios that affect copolymer composition drift [1].

monomer molecular weight copolymerization kinetics volatility solution polymerization

Enhanced Steric Bulk and Hydrophobicity from Triple Methyl Substitution Modulates Copolymer Tg and Developer Solubility vs. Unsubstituted Lactone Methacrylates

The three methyl groups on the tetrahydrofuran ring of the target compound increase both the steric bulk and the hydrophobic character of the monomer side chain compared to GBLMA, which bears no methyl substituents on the lactone ring. In studies of alicyclic methacrylate copolymers for 193-nm photoresists, increasing the content of sterically demanding alicyclic groups (such as bornyl methacrylate) has been shown to progressively elevate copolymer Tg and restrict polymer chain mobility [1]. Conversely, lactone-containing monomers with higher polarity (such as GBLMA) are known to improve adhesion and aqueous base solubility [2]. The trimethyl substitution pattern in the target compound offers an intermediate hydrophobicity profile: more hydrophobic than GBLMA (enhancing dark erosion resistance) but retaining the lactone carbonyl for requisite substrate adhesion — a balance that is not simultaneously achievable with either unsubstituted GBLMA or with fully non-polar alicyclic monomers like adamantyl methacrylates [3].

glass transition temperature copolymer Tg tuning hydrophobicity aqueous base solubility

Recommended Application Scenarios for 2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl Methacrylate Based on Evidence


193-nm (ArF) Photoresist Copolymer Formulation Requiring Balanced Etch Resistance and Polarity

Use as a lactone-containing comonomer in methacrylate-based 193-nm resist terpolymers or tetrapolymers, replacing or partially substituting GBLMA. The higher C/O ratio (2.75 vs. 2.00) predicts improved dry-etch resistance, while the retained lactone carbonyl maintains substrate adhesion. Co-polymerize with 2-methyl-2-adamantyl methacrylate (MAMA) as the acid-labile leaving group and 3-hydroxy-1-adamantyl methacrylate (HAMA) for additional polarity adjustment. The tertiary ester linkage at the methacrylate attachment point may provide differentiated acid-catalyzed deprotection kinetics [1].

High-Tg Optical Polymer Design Leveraging Sterically Demanding Lactone Side Chains

Incorporate as a comonomer with methyl methacrylate (MMA) or other alkyl methacrylates to elevate copolymer Tg through restricted side-chain mobility. The three methyl substituents on the tetrahydrofuran ring increase steric hindrance compared to unsubstituted GBLMA, which is a known strategy for raising Tg in polymethacrylates. Poly(α-methylene-γ-butyrolactone) (PMBL), a structurally related lactone polymer, exhibits a Tg of 195°C and a refractive index of 1.540, suggesting that polymers incorporating trimethyl-substituted lactone methacrylates may achieve similarly elevated thermal performance [2].

Specialty Coating or Adhesive Formulation Exploiting Enhanced Hydrophobicity and Hydrolytic Stability

Utilize as a reactive diluent or comonomer in UV-curable coatings where enhanced hydrophobicity and moisture resistance are required. The triple methyl substitution pattern reduces the overall polarity and water uptake of the resulting copolymer compared to GBLMA-containing formulations, while the methacrylate group maintains compatibility with standard (meth)acrylate resin systems. The tertiary ester structure is expected to provide superior hydrolytic stability compared to secondary ester lactone methacrylates, extending the functional lifetime of coating formulations in humid environments [3].

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